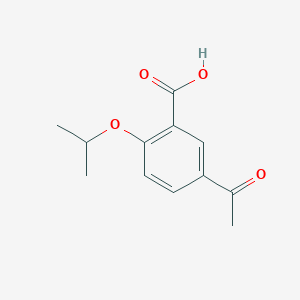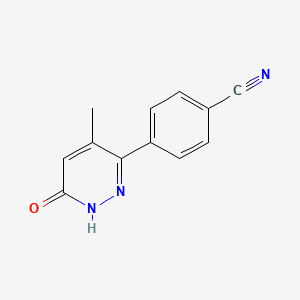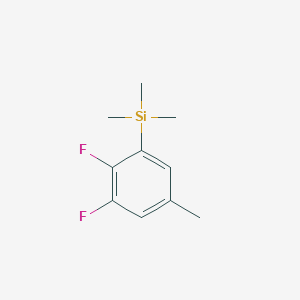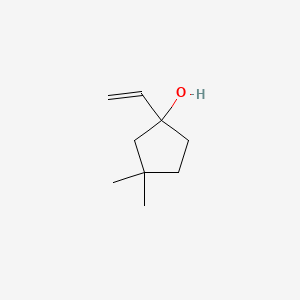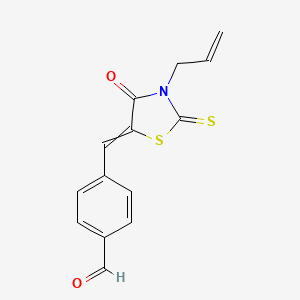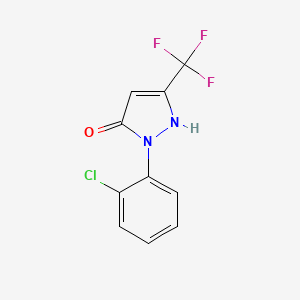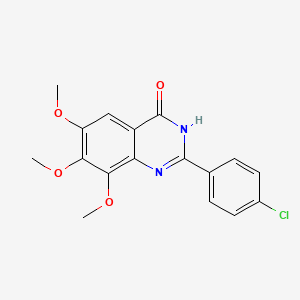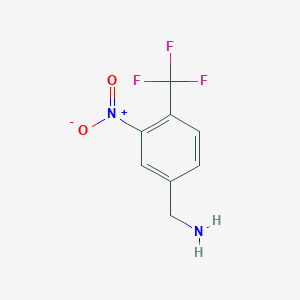
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring fused with a pyridinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chloro-3-nitropyridine, a series of reactions including reduction, alkylation, and cyclization can yield the desired compound. The reaction conditions typically involve the use of reducing agents such as palladium on carbon and hydrogen gas, followed by alkylation using alkyl halides and bases like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are crucial for achieving high-quality products.
化学反应分析
Types of Reactions
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-(aminomethyl)-5-methylpyridine
- 4-(aminomethyl)-6-methylpyridin-2-one
- 3-(aminomethyl)-4-methylpyridine
Uniqueness
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both an aminomethyl group and a pyridinone moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
属性
分子式 |
C12H13N3O |
|---|---|
分子量 |
215.25 g/mol |
IUPAC 名称 |
3-(aminomethyl)-6-methyl-4-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H13N3O/c1-8-6-10(9-2-4-14-5-3-9)11(7-13)12(16)15-8/h2-6H,7,13H2,1H3,(H,15,16) |
InChI 键 |
PCXKOLKDHYJJCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=O)N1)CN)C2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
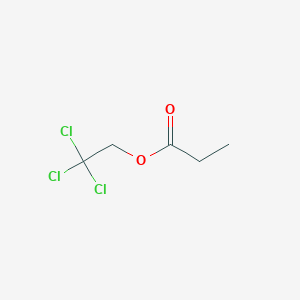
![Spiro[piperidine-4,2'-thiochroman]-4'-one hcl](/img/structure/B8531760.png)

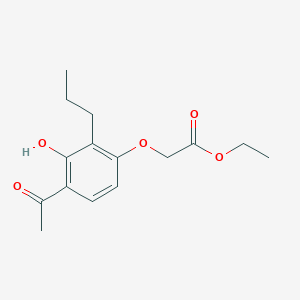
![Imidazo[1,2-a]pyridine,7-[2-(3,3-diethoxypropyl)-4-pyridinyl]-](/img/structure/B8531782.png)

